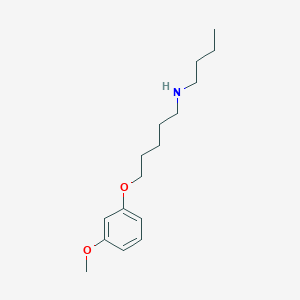![molecular formula C13H18N2O B5220556 N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)
N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Phenylpiracetam, is a nootropic drug that is used to improve cognitive function. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. In
Mécanisme D'action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for cognitive function. It also modulates the activity of glutamate receptors, which are involved in memory and learning.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood and motivation. It can also increase the levels of GABA, which is a neurotransmitter that is involved in anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the effects of cognitive enhancers on cognitive function. However, it has limitations in terms of its effects on different populations. For example, it may not be effective in individuals with certain genetic variations.
Orientations Futures
There are a number of future directions for the research on Phenylpiracetam. One direction is to investigate its effects on different populations, such as individuals with cognitive impairments or psychiatric disorders. Another direction is to investigate its long-term effects on cognitive function and brain health. Additionally, there is a need for more research on the safety and efficacy of Phenylpiracetam in humans.
Conclusion
In conclusion, Phenylpiracetam is a nootropic drug that is used to improve cognitive function. It is synthesized from Piracetam and has been shown to have a number of biochemical and physiological effects. It works by increasing the levels of acetylcholine in the brain and modulating the activity of glutamate receptors. Phenylpiracetam has advantages and limitations for lab experiments and there are a number of future directions for research on this compound.
Méthodes De Synthèse
Phenylpiracetam is synthesized from Piracetam, which is a nootropic drug that is used to improve cognitive function. The synthesis method involves the acylation of Piracetam with phenylacetic acid, which leads to the formation of Phenylpiracetam. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Phenylpiracetam has been used in scientific research to investigate its effects on cognitive function. Studies have shown that Phenylpiracetam can improve memory, learning, and attention in both animals and humans. It has also been shown to have neuroprotective effects and can improve motor function in patients with Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-13-6-4-12(5-7-13)10-15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGONMOSNOVIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)




![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)